1-ethylazetidin-3-amine dihydrochloride

Description

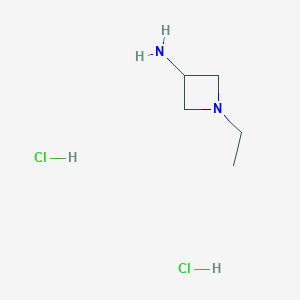

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-2-7-3-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOHFOAFYDDRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Analysis and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Elucidation of Azetidine (B1206935) Derivatives

Intermolecular interactions, particularly hydrogen bonding, are expected to play a significant role in the crystal lattice of the dihydrochloride (B599025) salt. The protonated amino groups (N-H) will act as hydrogen bond donors, while the chloride anions will serve as acceptors. These interactions create a complex three-dimensional network that stabilizes the crystal structure.

Table 1: Representative Crystallographic Data for an Azetidine Derivative (Note: This table presents hypothetical data based on known structures of similar compounds to illustrate the type of information obtained from an X-ray crystallography study.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Solution-State Structural Characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the analysis of its conformational dynamics.

For 1-ethylazetidin-3-amine (B1521441) dihydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet) and the protons on the azetidine ring. rsc.orgrsc.org The protons on the four-membered ring often exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the azetidine ring protons are typically found in the range of 3-4 ppm. nih.gov

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the ethyl group and the azetidine ring. rsc.orgdocbrown.info The chemical shifts of the azetidine ring carbons are sensitive to the substituents and the electronic environment. In N-substituted azetidines, the carbons adjacent to the nitrogen atom typically resonate at a lower field. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for 1-ethylazetidin-3-amine dihydrochloride (Note: These are predicted values based on the analysis of similar structures and are for illustrative purposes.)

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.3 | Triplet |

| CH₂ (ethyl) | ~3.1 | Quartet |

| CH (azetidine, C3) | ~4.0 | Multiplet |

| CH₂ (azetidine, C2/C4) | ~3.5-3.8 | Multiplet |

| NH₃⁺ | ~8.5 | Broad Singlet |

| NH⁺ (ring) | ~10.0 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and are for illustrative purposes.)

| Carbon | Chemical Shift (ppm) |

| CH₃ (ethyl) | ~12 |

| CH₂ (ethyl) | ~50 |

| C3 (azetidine) | ~55 |

| C2/C4 (azetidine) | ~60 |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. nih.govnih.gov

For this compound, the mass spectrum would typically be acquired for the free base, 1-ethylazetidin-3-amine. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular weight is an even number, which is an exception to the nitrogen rule for the dihydrochloride salt but not the free base. libretexts.orgyoutube.comlibretexts.org

The fragmentation of N-ethyl amines in the mass spectrometer often involves α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edudocbrown.info This can lead to the loss of an ethyl radical or other fragments from the azetidine ring. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. mdpi.com

Table 4: Expected Key Fragments in the Mass Spectrum of 1-ethylazetidin-3-amine (Note: These are predicted fragments based on typical fragmentation patterns of similar compounds.)

| m/z | Proposed Fragment |

| 100 | [M]⁺ (Molecular ion of the free base) |

| 85 | [M - CH₃]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 57 | [C₃H₅N]⁺ (Fragment from ring cleavage) |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. globalresearchonline.netspectrabase.com These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The FTIR and FT-Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups present in the molecule. researchgate.netresearchgate.net The N-H stretching vibrations of the protonated amino groups will appear as broad bands in the region of 3200-2800 cm⁻¹ in the FTIR spectrum. The C-H stretching vibrations of the ethyl and azetidine groups will be observed around 3000-2850 cm⁻¹. The bending vibrations of the N-H bonds (in NH₃⁺ and NH⁺) and C-H bonds will appear in the fingerprint region (1600-600 cm⁻¹). libretexts.org

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. ruc.dk The C-C stretching vibrations of the azetidine ring and the ethyl group would be observable in the Raman spectrum. researchgate.net The combination of both FTIR and FT-Raman provides a more complete picture of the vibrational properties of the molecule.

Table 5: Expected Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequencies based on general group frequency charts and data for similar compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (in NH₃⁺/NH⁺) | Stretching | 3200-2800 (broad) |

| C-H (alkyl) | Stretching | 3000-2850 |

| N-H | Bending | 1600-1500 |

| C-H | Bending | 1470-1350 |

| C-N | Stretching | 1250-1020 |

| Azetidine Ring | Puckering/Breathing | < 1000 |

Conformational Analysis of the Azetidine Ring System and its Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. nih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring. nih.gov For 1-ethylazetidin-3-amine, the ethyl group is on the nitrogen atom, and the amino group is at the 3-position.

The puckering of the azetidine ring can be described by a puckering angle and a pseudo-rotation phase angle. The substituents can occupy either axial or equatorial positions. In the case of a 3-substituted azetidine, there is an equilibrium between two puckered conformations where the substituent is in an axial or equatorial position. The energetic preference for one conformation over the other depends on steric and electronic factors.

Computational modeling, in conjunction with experimental data from NMR spectroscopy (e.g., through-space correlations in NOESY experiments), can provide detailed insights into the conformational preferences of the azetidine ring in solution. The presence of the N-ethyl group will likely introduce a steric bias, potentially favoring a conformation where the ethyl group and the 3-amino group are in a trans-like arrangement to minimize steric hindrance. In the dihydrochloride salt, the protonation of both nitrogen atoms will also influence the conformational equilibrium due to electrostatic interactions.

Computational Chemistry and Molecular Modeling Studies of Azetidines

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgmdpi.com It is particularly valuable for elucidating reaction mechanisms and understanding the distribution of electrons within a molecule, which governs its chemical properties.

In the context of azetidine (B1206935) derivatives, DFT calculations have been employed to study various aspects of their chemistry. For instance, DFT has been used to analyze the electronic structure of the azetidine ring, providing insights into its stability and reactivity. rsc.org Theoretical studies on the electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated using DFT, revealing details about their geometries and hyperfine coupling constants. rsc.org Furthermore, DFT has been instrumental in studying the reaction mechanisms involving azetidines, such as their role in the chemical fixation of CO2 by aziridine (B145994) derivatives, where it helps in understanding the reaction pathways and regioselectivity. researchgate.net

While specific DFT studies on 1-ethylazetidin-3-amine (B1521441) dihydrochloride (B599025) are not extensively documented in publicly available literature, the principles and methodologies applied to other azetidine derivatives are directly applicable. DFT calculations could be used to optimize the geometry of 1-ethylazetidin-3-amine, determine its electronic properties such as charge distribution and dipole moment, and explore its reactivity in various chemical transformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and shapes of these orbitals are crucial in determining the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For azetidine derivatives, HOMO-LUMO analysis can predict their behavior in chemical reactions. For example, in a study of an azetidine derivative as a model for DNA repair, the analysis of frontier orbitals helped to understand the electron transfer processes that facilitate the ring-opening of the azetidine heterocycle. mdpi.com By calculating the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, researchers can assess the molecule's ability to participate in redox reactions. mdpi.com

In the case of 1-ethylazetidin-3-amine dihydrochloride, a HOMO-LUMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The amine and ethyl groups attached to the azetidine ring would influence the energies and distributions of the frontier orbitals, thereby affecting its reactivity profile. rsc.org This information is valuable for designing reactions involving this compound and for understanding its potential interactions with biological targets.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Azetidine

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, indicating potential for electron donation. |

| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital, indicating potential for electron acceptance. |

| HOMO-LUMO Gap | 10.6 | Energy difference, suggesting moderate chemical reactivity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dovepress.comeasychair.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. easychair.orgresearchgate.netosti.gov

MD simulations have been applied to azetidine derivatives to understand their conformational dynamics and interactions with solvents. mdpi.com For instance, simulations can reveal the puckering of the four-membered azetidine ring and how this is influenced by substituents and the solvent environment. The dynamic interplay between different conformations can be crucial for a molecule's biological activity. mdpi.com Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the amine groups of an azetidine derivative and water molecules. researchgate.netosti.gov These interactions play a significant role in the solubility and bioavailability of a compound. dovepress.comeasychair.org

For this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution. The simulations would show how the ethyl and amine groups affect the ring's flexibility and how the molecule interacts with water and chloride ions. Understanding these dynamic and solvent interactions is critical for predicting its behavior in a biological context and for designing formulations. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target. nih.govuowasit.edu.iq The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank the potential binding modes. researchgate.net

A hypothetical molecular docking study of 1-ethylazetidin-3-amine into a target protein would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore different binding poses, and the scoring function would estimate the binding affinity for each pose. The results could reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the protein's active site, which are crucial for binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds. researchgate.netijrar.org

QSAR studies have been successfully applied to various classes of azetidine derivatives to predict their biological activities, such as antimicrobial and anticancer properties. nih.gov In a typical QSAR study, a set of azetidine derivatives with known activities is used to train the model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, or steric properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

For instance, a QSAR study on azetidine-2-carbonitriles as antimalarial agents utilized density functional theory (DFT) to optimize the structures and generate molecular descriptors. nih.govresearchgate.net The resulting QSAR model showed good predictive power and was used to design new derivatives with potentially enhanced activity. nih.govresearchgate.net Although a specific QSAR model for this compound has not been reported, this methodology could be applied if a series of related compounds with measured biological data were available.

Table 2: Key Parameters in a QSAR Model for Azetidine Derivatives

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.9465 | A measure of how well the model explains the variance in the observed activity. nih.govresearchgate.net |

| Q² (Cross-validated R²) | 0.8981 | An indicator of the model's predictive power, determined through cross-validation. nih.govresearchgate.net |

| R²pred (External Validation R²) | 0.6915 | A measure of the model's ability to predict the activity of an external test set. nih.govresearchgate.net |

Cheminformatics and Virtual Screening in Azetidine Derivative Discovery

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally evaluated to identify those that are most likely to bind to a drug target. nih.govchemrxiv.org

The discovery of novel azetidine derivatives as potent therapeutic agents has been facilitated by cheminformatics and virtual screening approaches. nih.gov For example, structure-based virtual screening has been used to identify selective chemical probe inhibitors of Stat3, a key protein involved in cancer. nih.gov This process typically involves docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity.

In the context of discovering new drugs based on the 1-ethylazetidin-3-amine scaffold, a virtual screening campaign could be initiated. A library of compounds containing this scaffold could be assembled and screened against a specific biological target. The top-ranked compounds from the virtual screen would then be selected for experimental testing, significantly accelerating the initial stages of drug discovery. Cheminformatics tools would also be used to analyze the properties of the hit compounds, such as their diversity and drug-likeness, to guide further optimization efforts.

Chemical Reactivity and Reaction Pathways of 1 Ethylazetidin 3 Amine Dihydrochloride

Nucleophilic Reactivity of the Amino Functionality

The primary amino group in 1-ethylazetidin-3-amine (B1521441) is a key center for nucleophilic reactions. As with other primary amines, the lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. Common reactions involving this functionality include N-acylation and N-alkylation.

N-Acylation: The amino group can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides nih.govlibretexts.org. This reaction is a fundamental transformation for the introduction of various functional groups and for the synthesis of more complex derivatives. The reaction proceeds through a nucleophilic acyl substitution mechanism.

N-Alkylation: Alkylation of the amino group can occur with alkyl halides, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts wikipedia.orgmasterorganicchemistry.com. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation masterorganicchemistry.com. Reductive amination, a reaction with a carbonyl compound followed by reduction, offers a more controlled method for synthesizing higher-substituted amines masterorganicchemistry.compearson.com.

Reaction with Carbonyl Compounds: 1-Ethylazetidin-3-amine can react with aldehydes and ketones to form imines, also known as Schiff bases libretexts.orgpearson.com. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration libretexts.orglibretexts.org.

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| N-Acylation | Acyl chloride (R-COCl) | N-(1-ethylazetidin-3-yl)amide | Base (e.g., triethylamine) |

| N-Alkylation | Alkyl halide (R'-X) | Secondary/tertiary amine, quaternary ammonium salt | Base, potential for over-alkylation |

| Imine Formation | Aldehyde (R''-CHO) or Ketone (R''-CO-R''') | Imine (Schiff base) | Acid catalysis, removal of water |

Electrophilic Transformations of the Azetidine (B1206935) Ring

The strained four-membered azetidine ring is susceptible to electrophilic attack, particularly after activation of the ring nitrogen. The dihydrochloride (B599025) salt form of the title compound means the azetidine nitrogen is protonated, which can influence its reactivity.

Ring-Opening of Azetidinium Salts: The tertiary amine of the N-ethylazetidine ring can be quaternized with an alkylating agent to form a more reactive azetidinium salt nih.govbohrium.com. This azetidinium ion is a good electrophile and can undergo nucleophilic ring-opening reactions nih.govbohrium.comresearchgate.netresearchgate.net. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile nih.govbohrium.com. For a 3-substituted azetidinium salt, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of functionalized linear amines nih.gov.

Oxidation Pathways and Metabolite Prediction (e.g., N-oxidation)

The nitrogen atom in the 1-ethylazetidin-3-amine moiety is susceptible to oxidation. The tertiary nitrogen of the azetidine ring can be oxidized to form an N-oxide.

N-Oxidation: Tertiary amines are readily oxidized to their corresponding N-oxides by oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation introduces a new functional group and can significantly alter the chemical and physical properties of the molecule.

Metabolite Prediction: In a biological context, the metabolism of 1-ethylazetidin-3-amine would likely involve several enzymatic pathways. In silico (computer-based) prediction tools can be used to forecast potential metabolites nih.govnews-medical.netresearchgate.netresearchgate.net. These tools utilize databases of known metabolic reactions and algorithms to predict the sites of metabolism on a given molecule. For 1-ethylazetidin-3-amine, likely metabolic transformations include:

N-oxidation of the azetidine nitrogen.

N-dealkylation to remove the ethyl group.

Oxidation of the ethyl group.

Oxidation of the azetidine ring carbons.

Conjugation reactions (e.g., glucuronidation or sulfation) of the primary amine or any hydroxylated metabolites.

| Predicted Metabolic Pathway | Potential Metabolite | Enzyme Family Often Involved |

|---|---|---|

| N-Oxidation | 1-Ethylazetidin-3-amine N-oxide | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |

| N-De-ethylation | Azetidin-3-amine (B9764) | Cytochrome P450 (CYP) |

| Hydroxylation of Ethyl Group | 1-(2-Hydroxyethyl)azetidin-3-amine | Cytochrome P450 (CYP) |

| Glucuronidation of Amino Group | 1-Ethylazetidin-3-yl-glucuronide | UDP-glucuronosyltransferases (UGT) |

Palladium-Catalyzed C-H Carbonylation and Related Reactions

Palladium-catalyzed reactions have become powerful tools for the functionalization of C-H bonds. For N-alkyl amines and related heterocyclic systems, these reactions can introduce new carbon-carbon bonds.

C-H Functionalization: Palladium catalysts can activate C-H bonds, particularly those in proximity to a directing group scispace.comnih.govnih.govnih.govchemrxiv.org. In the case of N-alkyl amines, the nitrogen atom can act as a directing group to facilitate C-H activation at the β- or γ-position of the alkyl chain. For 1-ethylazetidin-3-amine, the azetidine ring itself or a derivative of the amino group could potentially direct C-H functionalization on the ethyl group or the azetidine ring.

Intramolecular Cyclization and Ring Transformation Reactions

The structure of 1-ethylazetidin-3-amine, with its reactive amino group and strained ring, provides opportunities for intramolecular reactions, leading to the formation of new ring systems.

Intramolecular Cyclization: Derivatives of 1-ethylazetidin-3-amine could be designed to undergo intramolecular cyclization. For instance, if the amino group is acylated with a molecule containing a suitable leaving group, an intramolecular nucleophilic substitution could lead to the formation of a bicyclic system. Intramolecular aminolysis of epoxides is a known method for the synthesis of azetidines and could potentially be reversed or adapted for ring expansion nih.govfrontiersin.org.

Ring Transformation: The strained azetidine ring can undergo rearrangements to form more stable five- or six-membered rings. One such transformation is the Stevens rearrangement, which can occur with azetidinium salts under basic conditions, leading to the formation of substituted pyrrolidines nih.gov.

Investigation of Intermolecular Interactions and Complex Formation

The dihydrochloride salt of 1-ethylazetidin-3-amine is an ionic compound, and its intermolecular interactions are dominated by electrostatic forces and hydrogen bonding.

Hydrogen Bonding: The primary ammonium group (-NH3+) is an excellent hydrogen bond donor, while the chloride anions are hydrogen bond acceptors. The nitrogen atom of the azetidine ring, if deprotonated, can also act as a hydrogen bond acceptor. These interactions lead to the formation of a three-dimensional network in the solid state and influence the compound's solubility and physical properties youtube.comresearchgate.netresearchgate.net.

Complex Formation: The amino group and the azetidine nitrogen are potential ligands for metal ions, suggesting the possibility of forming coordination complexes. The principles of supramolecular chemistry, which involves the study of non-covalent interactions, can be applied to understand how 1-ethylazetidin-3-amine dihydrochloride might interact with other molecules to form larger, organized assemblies acs.orgbeilstein-journals.orgtaylorfrancis.com.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role of Azetidine (B1206935) Scaffolds in Rational Drug Design and Development

The azetidine ring, a nitrogen-containing saturated heterocycle, is considered a privileged scaffold in drug discovery. pharmablock.com Its incorporation into molecular design is a strategic approach to imbue drug candidates with desirable pharmacological properties. pharmablock.comenamine.net Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, making it an attractive building block for medicinal chemists. enamine.net The use of such small, monocyclic scaffolds is often preferred because they contribute less to the total molecular weight and lipophilicity of a molecule compared to larger, more complex ring systems. enamine.net Although historically less common than their five- and six-membered counterparts, azetidines are gaining prominence in approved drugs and are seen as attractive and emergent design options in medicinal chemistry. nih.gov Their growing application is partly due to the development of new synthetic strategies that make these scaffolds more accessible for creating diverse molecular libraries for drug discovery programs. nih.govnih.gov

One of the most significant advantages of the azetidine scaffold is the conformational restriction it imposes on a molecule. enamine.net The rigid, four-membered ring limits the number of possible spatial arrangements (conformations) that the molecule can adopt. This pre-organization of the molecule's structure can lead to a more favorable entropic profile upon binding to a biological target, which can result in higher affinity and potency. enamine.net By reducing the conformational flexibility, the spatial orientation of substituents on the azetidine ring is well-defined, which can enhance the selectivity of the ligand for its intended target and reduce off-target effects. enamine.net

Furthermore, the introduction of an azetidine moiety can significantly modulate the pharmacokinetic properties of a drug candidate. researchgate.net The small, polar nature of the azetidine ring can influence key ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov For instance, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for further chemical modification to optimize a compound's physicochemical profile for specific applications, such as targeting the central nervous system. nih.gov The rigid structure can also protect adjacent chemical bonds from metabolic enzymes, potentially increasing the metabolic stability and half-life of a drug.

Biological Activities and Therapeutic Potential of 1-Ethylazetidin-3-amine (B1521441) Dihydrochloride (B599025) Derivatives

Derivatives of 1-ethylazetidin-3-amine dihydrochloride have been investigated for a wide range of biological activities, demonstrating the versatility of this scaffold in developing targeted therapies. nih.govmdpi.com The primary amine group serves as a key point for chemical diversification, allowing for the attachment of various functional groups to explore interactions with different biological targets. This has led to the discovery of derivatives with potential applications in oncology, infectious diseases, and the treatment of fibrotic conditions.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them important targets for anticancer drug development. mdpi.commdpi.com The 1-ethylazetidin-3-amine scaffold can be incorporated into molecules designed as kinase inhibitors. nih.gov The azetidine ring helps to orient the pharmacophoric groups in the correct conformation to fit into the ATP-binding pocket of kinases like MEK (Mitogen-activated protein kinase kinase) and ALK (Anaplastic lymphoma kinase). The development of novel anticancer drugs with high efficiency and low toxicity is a significant goal in medicinal chemistry. nih.gov Derivatives of nitrogenous heterocycles, such as azetidines, have attracted considerable attention for their diverse biological activities, including anti-tumor effects. nih.gov

| Therapeutic Area | Biological Target | Potential Role of this compound Derivatives |

| Oncology | Protein Kinases (e.g., MEK, ALK) | Serve as a rigid scaffold to orient functional groups for potent and selective inhibition of cancer-related kinases. |

The global challenge of antimicrobial resistance necessitates the development of new antibacterial and antitubercular agents. Derivatives of this compound represent a promising chemical space for this purpose. The unique three-dimensional structure of the azetidine ring, combined with the nucleophilic amine, can be functionalized to create compounds that interfere with essential bacterial processes. Various heterocyclic compounds and their derivatives have shown a wide spectrum of biological activities, including antimicrobial and antitubercular effects. nih.govnih.gov For example, isonicotinoylhydrazone derivatives, which contain an azomethine group, have been shown to exhibit potent activity against Mycobacterium tuberculosis. brieflands.com The structural features of azetidine-amine derivatives can be similarly leveraged to design new compounds with efficacy against pathogenic bacteria and mycobacteria. nih.gov

| Therapeutic Area | Target Pathogens | Potential Role of this compound Derivatives |

| Infectious Diseases | Bacteria, Mycobacterium tuberculosis | Act as a core structure for novel agents that disrupt bacterial cell wall synthesis or other vital metabolic pathways. |

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and failure. nih.govresearchgate.net Integrins, particularly αv-containing integrins like αvβ6, play a critical role in the activation of transforming growth factor-β (TGF-β), a key profibrotic cytokine. nih.govnih.gov Therefore, inhibiting these integrins is a promising therapeutic strategy. researchgate.net Small molecule inhibitors can be designed to block the ligand-binding site of integrins. Derivatives of 1-ethylazetidin-3-amine can serve as a central scaffold for these inhibitors, with the azetidine ring providing a rigid framework to position substituents that mimic the natural ligand interactions, thereby preventing TGF-β activation and downstream fibrotic processes. nih.govresearchgate.net

| Therapeutic Area | Biological Target | Potential Role of this compound Derivatives |

| Fibrotic Diseases | Integrins (e.g., αvβ6) | Form the basis of small molecule inhibitors that block the activation of pro-fibrotic pathways by preventing ligand binding to integrins. nih.gov |

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous biological processes, including metabolism, DNA repair, and inflammation. nih.govmdpi.com The modulation of sirtuin activity holds therapeutic potential for a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. nih.gov Depending on the specific sirtuin and the disease context, either activation or inhibition may be beneficial. Small molecules can be designed to interact with sirtuins and allosterically modulate their activity. The 1-ethylazetidin-3-amine scaffold can be used to develop novel sirtuin-modulating compounds. For instance, derivatives could be synthesized to act as specific activators of Sirt6, an enzyme with roles in genome stability and metabolic homeostasis.

| Therapeutic Area | Biological Target | Potential Role of this compound Derivatives |

| Metabolic & Age-Related Diseases | Sirtuins (e.g., Sirt6) | Provide a novel chemical scaffold for the development of specific sirtuin activators or inhibitors to regulate cellular metabolism and stress responses. nih.govmdpi.com |

Targeted Protein Degradation (PROTACs) Utilizing Azetidine Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, with proteolysis-targeting chimeras (PROTACs) at the forefront. nih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. nih.govescholarship.org These molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov

The linker is a critical component, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. nih.gov The length, composition, and rigidity of the linker play a crucial role in the efficacy and physicochemical properties of the PROTAC. nih.gov

Azetidine-containing structures, such as those derived from 1-ethylazetidin-3-amine, are increasingly being incorporated into PROTAC linkers. The strained, four-membered ring of azetidine provides a degree of conformational rigidity that can be advantageous in pre-organizing the molecule for optimal binding to both the target protein and the E3 ligase. This can lead to improved potency and selectivity.

Recent research has demonstrated the development of electrophilic PROTACs from azetidine acrylamide ligands that target the E3 ligase substrate receptor DCAF1. northwestern.edu These studies show that azetidine-based ligands can stereoselectively and site-specifically react with cysteine residues on the E3 ligase, leading to effective targeted protein degradation in human cells. northwestern.edu This highlights the potential of the azetidine scaffold to not only serve as a structural linker but also as an active component in engaging the degradation machinery. northwestern.edu

| PROTAC Component | Function | Role of Azetidine Moiety |

| Warhead | Binds to the Protein of Interest (POI). | Can be part of the warhead scaffold. |

| Linker | Connects the warhead and the E3 ligase ligand. | Provides conformational rigidity; can be synthesized from precursors like Azetidine-3-carboxylic acid. medchemexpress.com |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., CRBN, VHL, DCAF1). | Can be an integral part of the ligand, as seen with azetidine acrylamides engaging DCAF1. northwestern.edu |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For azetidine-containing compounds, SAR studies focus on systematically modifying the azetidine ring and its substituents to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The unique torsional profile of azetidine amides can result in different SAR outcomes compared to other tertiary amides. drughunter.com

In the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a challenging drug target, replacing a proline linker with an (R)-azetidine-2-carboxamide scaffold led to a significant increase in potency. nih.govacs.org This progression from proline-based analogues to azetidine-containing compounds resulted in inhibitors with sub-micromolar activity in disrupting STAT3 DNA-binding. nih.govacs.org

A study on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) revealed specific structural requirements for antiviral activity. nih.gov The conformational restriction imposed by the azetidine residue was found to influence the biological activity of the molecules. nih.gov

Key findings from these SAR studies are summarized below:

| Compound Series | Modification | Impact on Bioactivity | Reference Compound IC50 | Optimized Compound IC50 |

| STAT3 Inhibitors | Replacement of proline with (R)-azetidine-2-carboxamide. | Significantly improved inhibitory potency. | 6.8 µM (BP-1-102) | 0.34 µM (Compound 8i) |

| HCMV Inhibitors | Substitution at N- and C-terminus of an azetidine-dipeptide. | Benzyloxycarbonyl at N-terminus and aliphatic side-chains were essential for activity. | N/A | N/A |

| NK-2 Antagonists | Replacement of a polar sulfamide moiety in a piperidone series containing a substituted azetidine. | Improved oral absorption while maintaining pharmacological activity. | N/A | N/A |

These studies demonstrate that the azetidine scaffold is not merely a passive component but an active contributor to the pharmacophore, where its conformational rigidity and substitution patterns can be fine-tuned to achieve desired biological outcomes. nih.govnih.gov

Lead Identification and Optimization Strategies for Azetidine-Containing Pharmacophores

The process of drug discovery involves identifying "lead" compounds with promising biological activity and then optimizing them to produce a clinical candidate. nih.gov Azetidine-containing pharmacophores have become valuable starting points in this process due to their favorable properties, including metabolic stability and improved pharmacokinetics. semanticscholar.org

One key strategy for lead identification is the use of diversity-oriented synthesis (DOS) to create libraries of complex and diverse molecules. nih.gov The synthesis and profiling of diverse collections of azetidine-based scaffolds have been described for the development of lead-like libraries, particularly for central nervous system (CNS) targets. nih.govnih.gov These libraries feature a wide variety of fused, bridged, and spirocyclic ring systems accessible from a densely functionalized azetidine core. nih.govnih.gov

Once a lead compound is identified, lead optimization focuses on refining its properties. nih.gov This involves iterative chemical modifications to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org For azetidine-containing compounds, optimization efforts often focus on balancing lipophilicity and solubility. nih.gov For instance, in the development of STAT3 inhibitors, systematic variations of moieties attached to the azetidine core were performed to optimize potency and physicochemical characteristics. nih.govacs.org This led to analogues with improved cell membrane permeability and metabolic stability. nih.govacs.org

| Strategy | Description | Application to Azetidine Compounds |

| Diversity-Oriented Synthesis (DOS) | Creates large collections of structurally diverse compounds for screening. | Generation of fused, bridged, and spirocyclic azetidine libraries to explore new chemical space. nih.govresearchgate.net |

| Fragment-Based Screening | Screens smaller, low-complexity molecules (fragments) that can be grown or linked to form a lead. | The azetidine ring itself can be considered a valuable fragment for building lead compounds. lifechemicals.com |

| Scaffold Hopping | Replaces a core molecular scaffold with a structurally different one while retaining similar biological activity. | Replacing piperidine with azetidine as a bioisostere to optimize metabolism and other properties. researchgate.net |

| Physicochemical Property Optimization | Modifies the lead structure to improve ADME properties like solubility and permeability. | Systematic modification of substituents on the azetidine ring to balance potency and drug-like properties. nih.govacs.org |

Biocatalytic Synthesis and Derivatization in Pharmaceutical Development

Biocatalysis, the use of enzymes to perform chemical transformations, has become an indispensable tool in pharmaceutical development for creating chiral molecules with high stereoselectivity. mdpi.comresearchgate.net This approach offers a greener and more efficient alternative to traditional chemical methods. mdpi.comresearchgate.net For the synthesis of amine-containing pharmaceuticals, including complex azetidine derivatives, biocatalysis provides significant advantages. mdpi.com

The synthesis of enantiomerically pure chiral amines is of great interest to the pharmaceutical industry. mdpi.com Enzymes such as transaminases and imine reductases are widely used for this purpose. mdpi.com These biocatalytic methods can facilitate the installation of chiral amine functionalities at a late stage of a synthetic route, providing exquisite stereocontrol. mdpi.com

While direct biocatalytic synthesis of this compound is not widely documented, the principles of biocatalytic amine synthesis are directly applicable. For example, the asymmetric synthesis of a chiral amine can be achieved via the enzymatic reductive amination of a corresponding ketone precursor. This process can be more efficient and produce higher enantiomeric excess compared to classical chemical resolutions. mdpi.com

Several enzyme classes are relevant for the synthesis and derivatization of azetidine-based compounds:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, creating a new chiral amine.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of a pre-formed imine or an imine formed in situ to produce a chiral amine. researchgate.net

Lipases: These enzymes can be used for the kinetic resolution of racemic mixtures of azetidine derivatives, selectively acylating one enantiomer and allowing for the separation of the two.

The application of biocatalysis allows for the creation of complex and stereochemically defined azetidine building blocks that are valuable for incorporation into drug candidates. rug.nl

| Enzyme Class | Reaction Type | Application in Amine Synthesis |

| Transaminase | Asymmetric amination | Conversion of a prochiral ketone to a chiral amine. mdpi.com |

| Imine Reductase | Asymmetric imine reduction | Stereoselective reduction of an imine to a chiral amine. researchgate.net |

| Monoamine Oxidase | Deracemization | Oxidative resolution of a racemic amine mixture. mdpi.com |

| Lipase | Kinetic Resolution | Enantioselective acylation of a racemic amine. researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Complex Azetidine (B1206935) Structures

The synthesis of azetidines has historically been challenging due to their ring strain. medwinpublishers.com However, recent years have seen remarkable progress in developing new synthetic methodologies that offer greater efficiency and control, enabling the construction of more complex and densely functionalized azetidine structures. rsc.orgresearchgate.net

One of the most direct methods for synthesizing functionalized azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netnih.gov Recent advancements have enabled this reaction to be mediated by visible light, offering a milder and more selective alternative to traditional UV irradiation. nih.govnih.gov This approach allows for the rapid construction of highly functionalized and often strained bicyclic azetidines. nih.gov

Other innovative strategies include:

Strain-Release Functionalization: Methods utilizing highly strained precursors like 1-azabicyclobutanes are being developed for the enantiocontrolled synthesis of diverse azetidine libraries. chemrxiv.orgnih.gov

Intramolecular C-H Amination: Palladium(II)-catalyzed intramolecular amination of C(sp3)–H bonds has emerged as a powerful tool for creating functionalized azetidines. rsc.org

Ring Expansion and Contraction: The expansion of three-membered rings (aziridines) and the contraction of five-membered heterocycles provide alternative pathways to the azetidine core. magtech.com.cn

Catalytic Cycloadditions and Cyclizations: Various catalytic methods, including those using lanthanum triflate (La(OTf)₃) for the intramolecular aminolysis of epoxy amines, are providing new regioselective routes to azetidines. magtech.com.cnfrontiersin.org

These advanced synthetic tools are crucial for moving beyond simple scaffolds and creating structurally diverse azetidine derivatives with tailored properties for specific biological applications.

Table 1: Emerging Synthetic Routes for Azetidine Structures

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Visible-Light Aza Paternò-Büchi | A [2+2] photocycloaddition between an imine and an alkene using visible light. nih.govnih.gov | Mild conditions, high selectivity, access to complex structures. nih.gov |

| Strain-Release Functionalization | Utilizes strained precursors like azabicyclo[1.1.0]butanes for functionalization. rsc.org | Access to diverse and enantiomerically pure azetidines. chemrxiv.org |

| Intramolecular C-H Amination | Palladium-catalyzed reaction to form the azetidine ring. rsc.org | High functional group tolerance. rsc.org |

| Catalytic Intramolecular Aminolysis | Lewis acid-catalyzed ring-opening of epoxides to form the azetidine ring. frontiersin.org | High regioselectivity and yields. frontiersin.org |

Exploration of New Biological Targets and Disease Indications for Azetidine Derivatives

The unique structural and physicochemical properties of the azetidine ring make it a privileged motif in medicinal chemistry, appearing in various bioactive molecules. rsc.org Researchers are actively exploring new applications for azetidine derivatives against a range of diseases.

A significant area of research is in infectious diseases, particularly tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of drugs with novel mechanisms of action. nih.govacs.org Certain azetidine derivatives have demonstrated potent bactericidal activity against drug-sensitive and MDR-TB strains. nih.govacs.org Mechanistic studies suggest these compounds inhibit the biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope, representing a new therapeutic strategy. nih.govacs.org

In the field of oncology, azetidine-based compounds are being investigated as potent and selective inhibitors of key signaling pathways. For instance, (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.org Aberrant STAT3 activation is a hallmark of many human cancers, making it an attractive therapeutic target. nih.gov These novel azetidine amides have shown the ability to inhibit STAT3 phosphorylation and DNA-binding activity, suppress tumor cell growth, and induce apoptosis in cancer cells with constitutively active STAT3. nih.govacs.org

The exploration of azetidines extends to their use as bioisosteres and conformational constraints in drug design, aiming to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds targeting a wide array of other biological targets.

Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Design

The discovery of new medicines is a complex, costly, and time-intensive process. springernature.comnih.gov Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enhancing efficiency and predictive accuracy. researchgate.netmednexus.org These computational tools are being increasingly applied to the design and optimization of azetidine-based therapeutics.

Virtual Screening and Library Design: AI algorithms can screen vast virtual libraries of potential azetidine derivatives to identify candidates with a high probability of binding to a specific biological target. springernature.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new azetidine structures with desired properties, moving beyond existing chemical space. springernature.comresearchgate.net

Property Prediction: Machine learning models, such as graph neural networks, can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel azetidine compounds. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of molecules with more favorable drug-like characteristics. astrazeneca.com

Synthetic Route Prediction: AI tools are also being developed to predict viable synthetic pathways for complex molecules, which is particularly valuable for challenging scaffolds like functionalized azetidines. springernature.com

By integrating AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and accelerate the journey from a novel azetidine concept to a potential clinical candidate. mednexus.orgastrazeneca.com

Advanced Methodologies for Investigating Azetidine Reactivity and Selectivity

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique platform for chemical transformations. rsc.orgrsc.org Understanding and predicting the reactivity and selectivity of this strained ring is crucial for its effective use in synthesis and drug design.

Computational modeling has become an indispensable tool in this area. Researchers are using quantum mechanics and other computational methods to predict the outcomes of reactions involving azetidines. For example, computational models have been successfully used to predict which precursor molecules will react to form azetidines in photocatalyzed reactions by analyzing their frontier orbital energies. thescience.dev This predictive power allows chemists to prescreen substrates computationally, avoiding trial-and-error experimentation. thescience.dev

Advanced spectroscopic and analytical techniques are also vital for characterizing the structure and stereochemistry of complex azetidine products. These methods provide the detailed structural information necessary to understand reaction mechanisms and to establish structure-activity relationships (SAR) for new biologically active compounds. nih.gov

Collaborative Research and Interdisciplinary Approaches in Azetidine Chemistry

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic is inherently multidisciplinary. The future development of azetidine-based drugs, including derivatives like 1-ethylazetidin-3-amine (B1521441) dihydrochloride (B599025), will increasingly rely on collaborative efforts that bridge traditional scientific boundaries.

This interdisciplinary approach involves:

Synthetic and Medicinal Chemists: Responsible for designing and creating novel azetidine derivatives. nih.gov

Computational Chemists and Data Scientists: Employing AI/ML and modeling to guide molecular design and predict properties. astrazeneca.comthescience.dev

Biologists and Pharmacologists: Evaluating the efficacy and mechanism of action of new compounds in biological systems. nih.gov

Structural Biologists: Determining how azetidine-based molecules interact with their protein targets at an atomic level.

Such collaborations are essential for tackling complex medical challenges like drug resistance and cancer. nih.govnih.gov By integrating expertise from diverse fields, research teams can more effectively navigate the complexities of modern drug discovery and harness the full therapeutic potential of the azetidine scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-ethylazetidin-3-amine dihydrochloride |

| Aziridines |

| Pyrrolidines |

| Lanthanum triflate (La(OTf)₃) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethylazetidin-3-amine dihydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of azetidine precursors followed by ethylation and hydrochlorination. Key steps include:

- Cyclization : Use of tert-butyl carbamate-protected intermediates under reflux conditions with catalysts like Pd/C .

- Ethylation : Alkylation with ethyl bromide in anhydrous solvents (e.g., THF) at controlled temperatures (0–5°C) to minimize side products .

- Purity Assurance : Post-synthesis purification via recrystallization (ethanol/water) and validation using HPLC (>98% purity) and NMR spectroscopy to confirm absence of unreacted intermediates .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrochloride salt formation .

- NMR Spectroscopy : Use - and -NMR to verify ethyl group integration (δ ~1.2–1.4 ppm for CH, δ ~3.0–3.5 ppm for azetidine N-CH) and dihydrochloride protonation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC determination) .

- Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values calculated .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to receptors like GPCRs or ion channels .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics Simulations : Analyze ligand-receptor docking poses (e.g., AutoDock Vina) to identify critical binding residues .

Q. What strategies address contradictory data in stability or biological efficacy studies?

- Methodological Answer :

- Stability Reconciliation : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Use TGA/DSC to assess thermal stability .

- Biological Replication : Validate conflicting efficacy results using orthogonal assays (e.g., SPR vs. ITC) and independent cell lines/animal models .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) profiles be optimized for in vivo models?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .

- Metabolism : Liver microsome incubation (human/rat) with LC-MS/MS to identify metabolites .

- In Vivo PD : Dose-response studies in rodent models (e.g., xenografts for anticancer activity) with plasma concentration monitoring via LC-MS .

Q. What analytical methods resolve structural ambiguities in dihydrochloride salt formation?

- Methodological Answer :

- Ion Chromatography : Confirm chloride counterion stoichiometry .

- Solid-State NMR : Differentiate free base vs. salt forms by analyzing quadrupolar interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.